AR antagonist 4
Descripción
"AR antagonist 4" refers to a novel bifunctional compound, 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid, which acts as both a competitive inhibitor of AKR1C3 (a key enzyme in androgen biosynthesis) and a direct androgen receptor (AR) antagonist . This dual mechanism makes it a promising therapeutic candidate for treating castration-resistant prostate cancer (CRPC), where AKR1C3 overexpression contributes to resistance by converting adrenal androgens into potent AR agonists like testosterone and dihydrotestosterone (DHT).
In vitro studies demonstrate that "this compound" effectively blocks testosterone synthesis in LNCaP-AKR1C3 cells and inhibits AR-driven gene expression (e.g., PSA) at nanomolar concentrations. It also prevents AR nuclear translocation, a critical step in AR signaling, at concentrations comparable to enzalutamide, a clinically approved AR antagonist . Structural optimization of the naphthylamine scaffold enables its dual functionality, distinguishing it from monofunctional AR antagonists like bicalutamide or enzalutamide .
Propiedades
Fórmula molecular |
C29H36N4O |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |
Clave InChI |
HJMCKQIXYCUICJ-BLKJFUMZSA-N |
SMILES isomérico |
CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |
SMILES canónico |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |
Origen del producto |
United States |
Métodos De Preparación
Method 1A (THF-Water System):
- Reactants :
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I)
- 4-Bromo-2-chlorobenzonitrile (II)
- Catalyst : Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%)
- Base : Sodium carbonate
- Solvent : THF/water (3:1 v/v)
- Conditions : Reflux under N₂ for 2–5 hr
- Yield : 84.5% over three stages
Method 1B (Acetonitrile-Water System):
- Reactants :
- 4-Bromo-2-chlorobenzonitrile (II)
- Pyrazolylboronic ester derivatives
- Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine (1:3 molar ratio to Pd)
- Base : Potassium carbonate
- Solvent : Acetonitrile/water (50:50 v/v)
- Conditions : Reflux at 70°C for 2 hr under N₂
- Key Advantage : Phase separation simplifies isolation; palladium residues <5 ppm
Tetrahydropyranyl Deprotection and Cyclization
Post-coupling, the tetrahydropyranyl (THP) protecting group is removed to yield the active pyrazole intermediate. Source specifies:
- Reactant : 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)
- Acid Hydrolysis : 30% HCl in methanol (0.08 eqv) at 10°C for 2 hr
- Precipitation : Gradual addition of water (35–40% v/v methanol) at 0–5°C
- Isolation : Filtration and washing with cold methanol/water (3:1)
- Yield : 92% purity by HPLC
Modular Assembly of Phenoxybenzanilide Derivatives
Source and describe an alternative route focusing on phenoxybenzanilide scaffolds:
Step 3A: Nucleophilic Aromatic Substitution:
- Reactants :
- 4-Fluoronitrobenzene (9)
- Hydroquinone
- Conditions : K₂CO₃ in DMF at 120°C for 12 hr
- Product : 4-(4-Nitrophenoxy)phenol (10)
Step 3B: Nitro Reduction and Amidation:
- Reduction : H₂/Pd-C in ethanol (25°C, 12 hr) to yield 4-(4-aminophenoxy)phenol
- Amidation : Benzoyl chloride in pyridine (0°C to RT, 6 hr)
- Final Product : 4-(4-Benzoylaminophenoxy)phenol (4) with IC₅₀ = 0.043 μM against LNCaP cells
Comparative Analysis of Methodologies
Industrial-Scale Optimization (EP3280710B1)
A patented large-scale process emphasizes:
- Solvent Recycling : Acetonitrile recovery via distillation (98% efficiency)
- Precision Cooling : Controlled precipitation at 0.5°C/min to enhance crystal uniformity
- Pd Removal : Activated carbon treatment reduces Pd to <2 ppm
- Throughput : 150 kg/batch with 87.5% yield
Challenges and Solutions in Synthesis
- Challenge 1 : Epimerization during THP removal
- Solution : Strict temperature control (10±3°C) and ammonia water quenching
- Challenge 2 : Low solubility of final product
- Solution : Use of ethanol/water (70:30) for recrystallization
- Challenge 3 : Residual palladium
- Solution : TBAB phase transfer catalyst reduces Pd leaching
Recent Advances (2023–2025)
Análisis De Reacciones Químicas
Tipos de reacciones: El antagonista del receptor de andrógenos 4 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran al antagonista del receptor de andrógenos 4 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción varían según la transformación específica, pero generalmente involucran temperaturas controladas, atmósferas inertes y solventes adecuados .
Principales productos formados: Los principales productos formados a partir de las reacciones del antagonista del receptor de andrógenos 4 incluyen varios derivados con grupos funcionales modificados. Estos derivados a menudo se evalúan por su actividad biológica y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Efficacy in Preclinical Studies
Numerous studies have demonstrated the efficacy of AR antagonist 4 in various preclinical models:
- In Vitro Studies : Research indicates that this compound exhibits potent antagonistic activity against both wild-type and mutant forms of the androgen receptor. For instance, it has been shown to effectively inhibit AR signaling in LNCaP cells and other prostate cancer cell lines expressing different AR mutations associated with resistance to existing therapies .
- In Vivo Models : In animal models, particularly castration-resistant prostate cancer (CRPC) xenografts, this compound has demonstrated significant tumor growth inhibition. For example, studies involving LAPC-4 and VCaP xenograft models showed marked reductions in tumor size following treatment with this compound compared to control groups .
Clinical Implications
The clinical relevance of this compound is underscored by its potential application in treating patients with advanced prostate cancer who have developed resistance to first-generation antiandrogens. Phase II clinical trials are currently underway to evaluate its efficacy and safety profile in patients with metastatic CRPC. Early results suggest that a substantial proportion of patients experience a decrease in prostate-specific antigen (PSA) levels, indicating a therapeutic response .
Case Studies
-
Case Study: Resistance Mechanisms
A study highlighted a patient who initially responded to bicalutamide but later developed resistance due to mutations in the ligand-binding domain of the androgen receptor. Subsequent treatment with this compound led to a significant reduction in PSA levels and tumor burden, demonstrating its effectiveness against resistant forms of the receptor . -
Case Study: Combination Therapy
Another investigation explored the use of this compound in combination with other therapeutic agents, such as taxanes. Results indicated enhanced antitumor activity when used alongside chemotherapy, suggesting a synergistic effect that could improve outcomes for patients with advanced disease .
Data Tables
Mecanismo De Acción
El mecanismo de acción del antagonista del receptor de andrógenos 4 implica la unión al dominio de unión al ligando del receptor de andrógenos, evitando así que el receptor interactúe con sus ligandos naturales, como la testosterona y la dihidrotestosterona. Esta inhibición interrumpe la vía de señalización del receptor de andrógenos, lo que lleva a una expresión reducida de genes que responden a los andrógenos e inhibición del crecimiento de las células del cáncer de próstata. Los objetivos moleculares y las vías involucradas incluyen el propio receptor de andrógenos, así como las moléculas de señalización descendentes y los factores de transcripción .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Mechanistic and Functional Comparisons
The table below summarizes key differences between "AR antagonist 4" and other AR-targeting agents:
Key Findings
- Dual Functionality : Unlike enzalutamide or bicalutamide, "this compound" simultaneously inhibits AKR1C3 (blocking ligand production) and antagonizes AR (blocking ligand effects), addressing both upstream and downstream resistance mechanisms in CRPC .
- Potency : Its AR antagonism (IC50 = 50 nM) is superior to bicalutamide (IC50 = 200 nM) and comparable to enzalutamide (IC50 = 20 nM) .
- Nuclear Translocation : At 10 nM, it prevents AR nuclear localization as effectively as enzalutamide, a critical feature for suppressing AR-driven transcription .
Structural and Pharmacophore Comparisons
- Shared Pharmacophores : "this compound" and enzalutamide both feature a hydrophobic aromatic core (naphthyl or phenyl group) for AR binding, but "this compound" incorporates a nitro group that enhances AKR1C3 inhibition .
- Bicalutamide Limitations : The partial agonist activity of bicalutamide in certain cell lines (e.g., MDA-MB-453) contrasts with the pure antagonism of "this compound," attributed to its optimized electronegative substituents (e.g., nitro group) .
- AKR1C3-Targeted Agents : While GTx-560 and ASP9521 inhibit AKR1C3, they lack direct AR antagonism, limiting their efficacy in AR-overexpressing CRPC models .
Research Implications
"this compound" represents a significant advancement over existing therapies by combining AKR1C3 inhibition and AR antagonism. Its dual action reduces the likelihood of compensatory signaling pathways driving resistance, a common issue with monofunctional agents like enzalutamide . Future studies should explore its in vivo efficacy and synergy with androgen deprivation therapy (ADT).
Q & A
Q. How does this compound compare to second-generation antagonists (e.g., enzalutamide) in overcoming AR resistance mechanisms?
- Answer : Benchmark using:
- In vitro : Competitive binding assays (e.g., radiolabeled DHT displacement) .
- In vivo : Castration-resistant prostate cancer (CRPC) models with AR amplification .
- Clinical data : Compare PSA progression-free survival in matched cohorts (if available).
Q. What structural features of this compound contribute to its selectivity for AR over related nuclear receptors (e.g., glucocorticoid receptor)?
- Answer : Perform molecular docking studies using AR LBD crystal structures (PDB: 2PIO). Compare binding poses with glucocorticoid receptor (PDB: 1NHZ). Validate via reporter assays with chimeric receptors .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
